4,4,5,5,5-Pentafluoropentyl 4-methylbenzenesulfonate is a key intermediate in the synthesis of Fulvestrant, a medication used to treat hormone receptor-positive breast cancer in women. [] It is a sulfonate ester, formed by the reaction of 4,4,5,5,5-Pentafluoropentanol with 4-methylbenzenesulfonyl chloride. While it does not possess direct anticancer activity itself, its role as a precursor to Fulvestrant makes it a crucial compound in pharmaceutical chemistry.
The primary reaction involving 4,4,5,5,5-Pentafluoropentyl 4-methylbenzenesulfonate is nucleophilic substitution. The sulfonate group acts as a leaving group, allowing a nucleophile to attack the carbon attached to it. This reaction is employed in the synthesis of Fulvestrant, where a thiol nucleophile displaces the 4-methylbenzenesulfonate group, forming a thioether linkage. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2